molecular formula C11H14ClNO4S B1333110 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-80-8

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No.: B1333110
CAS No.: 250714-80-8
M. Wt: 291.75 g/mol
InChI Key: VZOJAOITKGOGKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJAOITKGOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377535
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-80-8
Record name N-[(4-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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